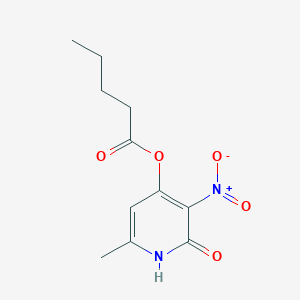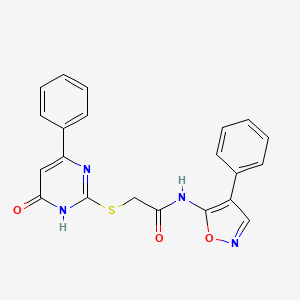
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide is a synthetic compound characterized by the presence of a trifluoroacetamide group and a tert-butoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide typically involves multi-step processes:
Formation of the tert-butoxy intermediate: : The reaction often starts with a tert-butyl hydroxy compound, which undergoes nucleophilic substitution to introduce the tert-butoxy group.
Piperazine attachment: : The tert-butoxy intermediate reacts with a piperazine derivative under controlled conditions to form the hydroxypropylpiperazine intermediate.
Trifluoroacetylation: : The final step involves the reaction of the hydroxypropylpiperazine intermediate with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Automation and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: : The compound can be reduced to modify the functional groups, potentially leading to the formation of secondary amines or alcohols.
Substitution: : The tert-butoxy and trifluoroacetamide groups can undergo nucleophilic substitution reactions, introducing different substituents to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are typically used.
Substitution: : Various nucleophiles, such as alkoxides or amines, can be used under basic or acidic conditions.
Major Products
Oxidation: : The major products often include aldehydes or ketones.
Reduction: : The major products include alcohols or secondary amines.
Substitution: : The products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis for developing novel compounds.
Biology: : Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide exerts its effects can be attributed to its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can interact with active sites, while the piperazine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as N-(2-(4-(3-methoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide, this compound stands out due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. Other similar compounds include N-(2-(4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide and N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperidin-1-yl)ethyl)-2,2,2-trifluoroacetamide.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3N3O3/c1-14(2,3)24-11-12(22)10-21-8-6-20(7-9-21)5-4-19-13(23)15(16,17)18/h12,22H,4-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFWFCXWAZFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
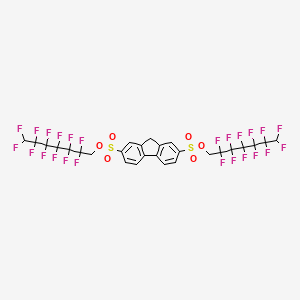
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2611016.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)
![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)
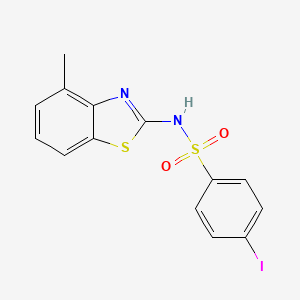
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)
![8-[2-(2-bromo-3-phenylprop-2-en-1-ylidene)hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611023.png)

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
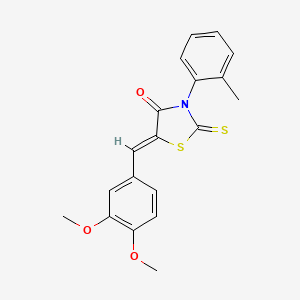
![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
![5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2611033.png)
